L-Alanine, N-ethylidene- (9CI)
Description
Properties
CAS No. |
132056-17-8 |
|---|---|
Molecular Formula |
C5H9NO2 |
Molecular Weight |
115.132 |
IUPAC Name |
(2S)-2-(ethylideneamino)propanoic acid |
InChI |
InChI=1S/C5H9NO2/c1-3-6-4(2)5(7)8/h3-4H,1-2H3,(H,7,8)/t4-/m0/s1 |
InChI Key |
LHUBNQCFRBJVTO-BYPYZUCNSA-N |
SMILES |
CC=NC(C)C(=O)O |
Synonyms |
L-Alanine, N-ethylidene- (9CI) |
Origin of Product |
United States |
Synthetic Pathways and Mechanistic Considerations for L Alanine, N Ethylidene 9ci
Direct Condensation Reactions: Kinetics and Equilibrium Studies
The primary route to L-Alanine, N-ethylidene- is the direct condensation of L-alanine with acetaldehyde (B116499). wikipedia.orgwikipedia.org This reaction involves the nucleophilic attack of the amino group of L-alanine on the carbonyl carbon of acetaldehyde, forming a transient carbinolamine intermediate. Subsequent dehydration of this intermediate yields the final imine product. rsc.org
Table 1: Kinetic Parameters for Amino Acid Catalyzed Aldol (B89426) Condensation of Acetaldehyde
| Amino Acid | Concentration Range (M) | Kinetic Order (Acetaldehyde) | Rate-Limiting Step |
| Glycine | < 0.1 | First | Enamine Formation |
| Glycine | > 0.3 | Second | C-C Bond Formation |
| Alanine (B10760859) | < 0.1 | First | Enamine Formation |
| Alanine | > 0.3 | Second | C-C Bond Formation |
| Serine | < 0.1 | First | Enamine Formation |
| Serine | > 0.3 | Second | C-C Bond Formation |
Data adapted from studies on amino acid catalyzed aldol condensation of acetaldehyde. acs.org
The choice of solvent significantly impacts the formation of imines like L-Alanine, N-ethylidene-. In aqueous environments, the reaction mechanism differs from that in organic solvents. researchgate.net Water can act as a proton shuttle, facilitating the proton transfer steps necessary for carbinolamine dehydration. rsc.org However, high concentrations of water can also shift the equilibrium back towards the reactants due to hydrolysis of the imine.
In apolar aprotic solvents such as toluene, the presence of even trace amounts of acid catalysts can be crucial for the reaction to proceed at a reasonable rate. scielo.br Theoretical studies have shown that in the absence of a catalyst, the energy barriers for imine formation in such solvents are very high. scielo.br The solvent's polarity can also influence the stability of charged intermediates and transition states. For instance, the formation of a zwitterionic intermediate during carbinolamine formation may be stabilized by polar solvents. rsc.org Some reactions have also been explored under solvent-free conditions, particularly for the decarboxylation of amino acids via imine intermediates, which can be slow and require high temperatures. google.com
Acid and base catalysis are commonly employed to enhance the rate and yield of imine formation. researchgate.net General acid catalysis facilitates the dehydration of the carbinolamine intermediate by protonating the hydroxyl group, making it a better leaving group. rsc.org Base catalysis can deprotonate the nitrogen atom, increasing its nucleophilicity for the initial attack on the carbonyl group. The optimal pH for imine formation, typically between 4 and 5, represents a balance where there is sufficient concentration of the protonated carbonyl and the unprotonated amine. researchgate.net
Chiral aldehyde catalysis has emerged as a strategy for achieving stereoselective control in reactions involving amino acids. frontiersin.org Catalysts derived from chiral BINOL aldehydes, for example, can create a chiral environment that influences the facial selectivity of nucleophilic attack, leading to the preferential formation of one stereoisomer. frontiersin.org While much of this research focuses on more complex transformations, the principles can be applied to control the stereochemistry of imine formation. Metal ions, such as Ni(II), can also act as catalysts, forming chelate compounds with the Schiff base, which can influence the reaction's stereochemical outcome. creation.commdpi.com
Alternative Synthetic Routes to N-Ethylidene Amino Acid Derivatives
Beyond direct condensation, other methods can be used to generate N-ethylidene amino acid derivatives. The Strecker synthesis, a classic method for producing amino acids, proceeds through an α-amino nitrile intermediate formed from an aldehyde, ammonia, and cyanide. wikipedia.orgwikipedia.orgmasterorganicchemistry.com Hydrolysis of this intermediate yields the amino acid. masterorganicchemistry.com This pathway can be adapted to form N-substituted amino acids.
Reductive amination of α-keto acids is another viable route. libretexts.org In this method, an α-keto acid, such as pyruvic acid, reacts with an amine to form an imine, which is then reduced in situ to the corresponding amino acid derivative. Chemoenzymatic methods combining enzymatic transamination with chemical hydrogenation have also been developed for the synthesis of cyclic amino acid derivatives, a process that involves an intermediate imine. nih.gov Additionally, specialized synthetic methods like the Petasis reaction or O'Donnell amino acid synthesis provide pathways to various amino acid derivatives, some of which could be adapted for N-ethylidene compounds. organic-chemistry.org
Investigation of Stereochemical Control in the Imine Formation and Racemization
The formation of an imine at the α-carbon of an amino acid like L-alanine creates a planar carbanion intermediate, which can lead to racemization. creation.com The abstraction of the α-proton from the imine, often facilitated by a base, followed by reprotonation, can invert the stereocenter. creation.comresearchgate.net This process is a known complication in synthetic procedures involving amino acids, particularly under heating in the presence of an aldehyde and an acid like acetic acid. oup.comsciencemadness.org
However, the stereochemistry can also be controlled. The use of chiral catalysts, as mentioned earlier, can direct the formation of a specific stereoisomer. frontiersin.org In some cases, the inherent chirality of the amino acid can influence the stereochemistry of newly formed chiral centers, a phenomenon known as chirality transfer. This has been observed in the reaction of β-hydroxy amino acids with aldehydes in the presence of Ni(II), where new stereogenic centers are created with a specific configuration relative to the original α-carbon. mdpi.com The stereoselectivity of these reactions is crucial for applications where a single enantiomer is required. libretexts.org
Table 2: Factors Influencing Racemization of Amino Acids via Imine Formation
| Factor | Effect on Racemization | Mechanism | Reference |
| Aldehyde Presence | Accelerates | Formation of planar imine intermediate | creation.comoup.com |
| Heat | Accelerates | Provides energy to overcome activation barrier for proton abstraction | oup.com |
| Acidic/Basic Conditions | Accelerates | Catalyzes both imine formation and proton exchange at the α-carbon | creation.comsciencemadness.org |
| Chiral Catalysts | Can prevent or control | Creates a stereochemically defined environment for the reaction | frontiersin.org |
Isotopic Labeling Studies to Elucidate Reaction Mechanisms
Isotopic labeling is a powerful tool for elucidating the detailed mechanisms of chemical reactions, including imine formation. By replacing specific atoms with their heavier isotopes (e.g., ¹⁵N, ¹³C, ²H, ¹⁸O), researchers can trace the movement of atoms and identify key intermediates and transition states. nih.govcore.ac.ukacs.org
For instance, ¹⁵N-labeling of the amine can confirm its incorporation into the imine product and can be used with techniques like heteronuclear multiple bond correlation (HMBC) NMR to detect imine intermediates. acs.org In some complex reactions, isotopic labeling has helped to distinguish between different possible pathways, such as a Mannich-type reaction versus other routes. acs.org Deuterium labeling (²H) can be used to study kinetic isotope effects (KIE), which provides information about the rate-determining step of a reaction. nih.gov For example, a significant KIE upon deuterating the α-carbon would suggest that C-H bond breaking is involved in the rate-limiting step. Similarly, ¹⁸O-labeling of the carbonyl oxygen can be used to follow the course of the dehydration step. nih.gov Such studies provide invaluable, detailed insights into the transition states and intermediates that govern the synthesis of N-ethylidene-L-alanine.
Advanced Structural Elucidation and Spectroscopic Analysis for Mechanistic and Conformational Insights
Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational Dynamics and Tautomeric Equilibria
NMR spectroscopy is a powerful tool for investigating the solution-state structure of L-Alanine, N-ethylidene-. This technique provides detailed information on the electronic environment of each nucleus, scalar couplings between nuclei, and through-space proximities, which are essential for determining conformation and exploring dynamic processes like isomerism and tautomerism.
For L-Alanine, N-ethylidene-, two key dynamic processes can be anticipated: E/Z isomerization around the carbon-nitrogen double bond (C=N) and aldimine-ketimine tautomerism. mdpi.comsemanticscholar.org The aldimine is the expected product, but it can potentially equilibrate with its ketimine tautomer, which involves the migration of the alpha-proton from the alanine (B10760859) moiety to the ethylidene carbon. mdpi.comsemanticscholar.orgresearchgate.net NMR studies, particularly 1H and 13C analysis, are fundamental to identifying the predominant species in solution and quantifying the dynamics of their interconversion.
The structural assignment of L-Alanine, N-ethylidene- relies on the precise determination of proton (¹H) and carbon (¹³C) chemical shifts and spin-spin coupling constants (J-values). While direct experimental values are not published, a predictive analysis based on known values for L-alanine and related imine structures allows for a reliable estimation. nih.govscirp.orgismrm.org
The ¹H NMR spectrum is expected to show characteristic signals for the alanine backbone and the newly formed N-ethylidene group. The imine proton (N=CH) would appear as a quartet significantly downfield (δ ≈ 8.0-8.5 ppm) due to the deshielding effect of the C=N bond, coupled to the adjacent methyl protons. The α-proton of the alanine residue would likely shift downfield compared to free alanine due to the electron-withdrawing nature of the imine.
In the ¹³C NMR spectrum, the most notable signal would be the imine carbon (C=N), predicted to resonate in the δ 160-170 ppm range. researchgate.net The chemical shifts of the alanine α-carbon and carboxyl carbon would also be affected by the imine formation. nih.govhmdb.ca
Predicted ¹H and ¹³C NMR Data for L-Alanine, N-ethylidene-
| Predicted ¹H NMR Data | Predicted ¹³C NMR Data | |||
|---|---|---|---|---|
| Assignment | Predicted δ (ppm) | Multiplicity / J (Hz) | Assignment | Predicted δ (ppm) |
| α-H (Alanine) | ~3.8 - 4.1 | q, J ≈ 7.2 | C=O (Carboxyl) | ~175 - 178 |
| β-CH₃ (Alanine) | ~1.5 - 1.7 | d, J ≈ 7.2 | Cα (Alanine) | ~60 - 65 |
| N=CH (Imine) | ~8.0 - 8.5 | q, J ≈ 5.0 | Cβ (Alanine) | ~18 - 22 |
| N=CH-CH₃ (Ethylidene) | ~2.0 - 2.3 | d, J ≈ 5.0 | C=N (Imine) | ~160 - 170 |
| CH₃ (Ethylidene) | ~15 - 19 |
Two-dimensional Nuclear Overhauser Effect Spectroscopy (NOESY) and Rotating-frame Overhauser Effect Spectroscopy (ROESY) are indispensable for determining the stereochemistry and spatial arrangement of atoms. researchgate.net These experiments detect through-space correlations between protons that are typically less than 5 Å apart. acs.org
For L-Alanine, N-ethylidene-, the primary application of NOESY/ROESY would be to unambiguously determine the configuration (E or Z) about the C=N double bond. researchgate.netrsc.org
E-isomer: A cross-peak would be expected between the imine proton (N=CH) and the α-proton of the alanine backbone, as they are on the same side of the C=N bond and in close spatial proximity.
Z-isomer: A cross-peak would be observed between the imine proton (N=CH) and the protons of the ethylidene methyl group (N=CH-CH ₃).
These experiments can also reveal preferred solution-state conformations by identifying other through-space correlations, for instance, between the ethylidene protons and the alanine β-methyl protons, which can constrain the rotational freedom around the N-Cα bond. In cases of chemical exchange, such as the interconversion of E and Z isomers, these experiments (often referred to as EXSY) can be used to detect and characterize the dynamic process. acs.orgacs.org
Vibrational Spectroscopy (IR and Raman) for Functional Group Identification and Hydrogen Bonding Analysis
Infrared (IR) and Raman spectroscopy provide complementary information on the vibrational modes of a molecule, which are sensitive to functional groups, bonding, and molecular environment. semanticscholar.org Analysis of the vibrational spectra of L-Alanine, N-ethylidene- would confirm the formation of the Schiff base and offer insights into intermolecular and intramolecular interactions, such as hydrogen bonding. rdd.edu.iq
The most definitive evidence of Schiff base formation in the IR spectrum would be the appearance of a strong stretching band for the imine group (νC=N) typically located in the 1670–1600 cm⁻¹ region. ekb.egresearchgate.net This would be accompanied by the disappearance of the characteristic N-H bending vibrations of the primary amine in L-alanine.
The carboxylate group (COO⁻) vibrations are also diagnostic. The asymmetric (νas) and symmetric (νs) stretching frequencies, typically around 1600 cm⁻¹ and 1400 cm⁻¹, respectively, would be sensitive to their environment. Intramolecular hydrogen bonding between the carboxylate oxygen and the imine proton, or intermolecular hydrogen bonding in the solid state, would cause shifts in these frequencies. rdd.edu.iq Raman spectroscopy would be particularly useful for observing the C=N stretch, as it is often a strong Raman scatterer, and can provide complementary information in aqueous solutions. cdnsciencepub.comroyalsocietypublishing.orgacs.org
Key Expected Vibrational Frequencies (cm⁻¹)
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Comment |
|---|---|---|
| O-H Stretch (Carboxylic Acid) | 3300 - 2500 (broad) | Indicative of hydrogen bonding. |
| C=N Stretch (Imine) | 1670 - 1600 | Confirms Schiff base formation. researchgate.net |
| COO⁻ (Asymmetric Stretch) | 1610 - 1550 | Position sensitive to coordination and H-bonding. |
| COO⁻ (Symmetric Stretch) | 1420 - 1380 | Position sensitive to coordination and H-bonding. |
Mass Spectrometry Techniques for Mechanistic Fragmentation Pathways
Mass spectrometry (MS) is a crucial analytical technique for determining the molecular weight and elemental composition of a compound and for elucidating its structure through fragmentation analysis.
High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass, allowing for the unambiguous determination of its elemental formula. animbiosci.org For L-Alanine, N-ethylidene-, with the chemical formula C₅H₉NO₂, the calculated monoisotopic mass is 115.0633 u. semanticscholar.orgnih.gov
HRMS would be used to:
Confirm the successful synthesis of the target compound by matching the experimental mass of the molecular ion ([M+H]⁺, [M+Na]⁺, or M⁺˙) to the theoretical value with high precision (typically < 5 ppm).
Distinguish it from other isomers with the same nominal mass, such as D-proline or N-formylmorpholine. nih.govnist.gov
Identify and determine the elemental composition of any byproducts or intermediates formed during the reaction, providing crucial mechanistic insights.
Tandem mass spectrometry (MS/MS) involves the isolation of a specific ion (the precursor ion) and its subsequent fragmentation through collision-induced dissociation (CID) to produce a spectrum of product ions. diva-portal.org The fragmentation pattern is characteristic of the molecule's structure and provides a "fingerprint" for identification and structural elucidation. wiley-vch.de
For the protonated molecule of L-Alanine, N-ethylidene- ([M+H]⁺, m/z 116.0706), several fragmentation pathways can be predicted based on the known behavior of amino acids and imines. researchgate.nettandfonline.comnist.govbeilstein-journals.org
Decarboxylation: A characteristic loss of CO₂ (44.01 Da) from the carboxyl group, leading to a fragment ion at m/z 72.0808.
Loss of Water: Elimination of H₂O (18.01 Da) is also a common pathway for carboxylic acids, yielding an ion at m/z 98.0600.
Cleavage at the α-carbon: Fragmentation adjacent to the nitrogen can lead to the loss of the ethylidene-amino portion or cleavage of the alanine side chain.
Imine Bond Cleavage: Scission of the C=N bond or the N-Cα bond can generate fragments characteristic of the alanine and ethylidene moieties.
Predicted MS/MS Fragments for [C₅H₉NO₂ + H]⁺
| Predicted m/z | Proposed Formula | Proposed Loss | Fragmentation Pathway |
|---|---|---|---|
| 98.0600 | [C₅H₈NO]⁺ | H₂O | Loss of water from carboxyl group |
| 72.0808 | [C₄H₁₀N]⁺ | CO₂ | Decarboxylation of the parent ion |
| 70.0651 | [C₄H₈N]⁺ | HCOOH | Loss of formic acid |
| 44.0495 | [C₂H₆N]⁺ | C₃H₃O₂ | Cleavage yielding protonated ethylamine (B1201723) moiety |
X-ray Crystallography for Solid-State Molecular Architecture and Intermolecular Interactions
X-ray crystallography is a powerful technique used to determine the precise three-dimensional arrangement of atoms within a crystalline solid. nipne.rolibretexts.org This method relies on the diffraction of an X-ray beam by the electron clouds of the atoms in a crystal, producing a unique diffraction pattern. nih.gov By analyzing the angles and intensities of these diffracted beams, scientists can construct a three-dimensional electron density map of the molecule and, from that, determine the positions of individual atoms, bond lengths, bond angles, and torsional angles with high precision. nipne.ro
For a compound like L-Alanine, N-ethylidene-, a successful single-crystal X-ray diffraction analysis would provide definitive proof of its molecular structure in the solid state. It would confirm the formation of the imine bond between the ethylidene group and the nitrogen atom of the L-alanine moiety.
A critical aspect of crystallographic analysis is the elucidation of the crystal packing and the network of intermolecular interactions that stabilize the crystal lattice. nih.gov For L-Alanine, N-ethylidene-, which possesses a carboxylic acid group, one would anticipate the formation of strong hydrogen bonds, likely involving the carboxylate oxygen atoms and potentially the imine nitrogen, depending on its protonation state. These interactions govern the supramolecular assembly of the molecules in the crystal. In the solid state, amino acids often exist as zwitterions, and it is plausible that L-Alanine, N-ethylidene- would adopt a similar charge-separated form, influencing the nature of its intermolecular forces. kud.ac.in
Illustrative Crystallographic Data Table
Since experimental data for L-Alanine, N-ethylidene- is not available, the following table is a representative example of the crystallographic data that would be obtained from such an analysis. This data is hypothetical and serves only to illustrate the typical parameters reported in a crystallographic study.
| Parameter | Representative Value | Description |
| Crystal System | Orthorhombic | A crystal system defined by three unequal axes at right angles. |
| Space Group | P2₁2₁2₁ | A common non-centrosymmetric space group for chiral molecules, indicating a specific set of symmetry operations. kud.ac.in |
| Unit Cell Dimensions | a = 6.1 Å, b = 12.4 Å, c = 5.8 Å | The dimensions of the basic repeating unit of the crystal lattice. |
| Volume (V) | 439.8 ų | The volume of the unit cell. |
| Molecules per Unit Cell (Z) | 4 | The number of molecules contained within one unit cell. |
| Calculated Density (ρ) | 1.30 g/cm³ | The theoretical density of the crystal calculated from the unit cell volume and molecular weight. |
| Key Intermolecular Interaction | O-H···O Hydrogen Bond | A strong directional interaction between a hydrogen atom on an oxygen and another oxygen atom. |
| Bond Length (C=N) | ~1.28 Å | The expected length of the imine double bond. |
| Bond Angle (C-N-C) | ~123° | The angle around the nitrogen atom of the imine. |
Chiroptical Spectroscopy (CD/ORD) for Stereochemical Assignments and Conformational Transitions
Chiroptical spectroscopy techniques, namely Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), are indispensable for studying chiral molecules in solution. nih.gov These methods measure the differential interaction of left- and right-circularly polarized light with a chiral sample and are exceptionally sensitive to both the absolute configuration and the solution-state conformation of the molecule. nih.govnih.gov
Circular Dichroism (CD) spectroscopy measures the difference in absorption of left- and right-circularly polarized light as a function of wavelength. nih.gov An absorption band in a CD spectrum is known as a Cotton effect, which can be positive or negative. cas.cz For amino acids and their derivatives, the n→π* electronic transition of the carboxyl or carboxylate chromophore, typically occurring around 210-220 nm, is particularly informative. cas.czniscpr.res.in For L-amino acids, this transition characteristically gives rise to a positive Cotton effect, and it would be expected that L-Alanine, N-ethylidene- would exhibit a similar positive band, confirming the retention of the L-configuration at the α-carbon. cas.cz
Optical Rotatory Dispersion (ORD) measures the change in the angle of optical rotation as a function of wavelength. rsc.org A plot of optical rotation versus wavelength gives an ORD curve. In the vicinity of a CD band, the ORD curve will show a characteristic peak and trough, which together constitute a Cotton effect. The sign of the Cotton effect in ORD is directly related to that in CD and provides the same stereochemical information.
These techniques are also highly valuable for studying conformational transitions. The shape and intensity of CD and ORD spectra are dependent on the three-dimensional structure of the molecule in solution. nih.gov For a flexible molecule like L-Alanine, N-ethylidene-, changes in solvent, pH, or temperature could lead to changes in its preferred conformation, which would be directly observable as alterations in its chiroptical spectra.
Illustrative Chiroptical Data Table
The following table presents hypothetical chiroptical data for L-Alanine, N-ethylidene-, illustrating the kind of information that would be obtained from CD and ORD experiments. This data is not experimental and is provided for illustrative purposes.
| Technique | Parameter | Representative Value | Interpretation |
| CD | λmax (n→π) | ~215 nm | Wavelength of the maximum absorption for the carboxyl chromophore's n→π transition. |
| CD | Molar Ellipticity [θ] | Positive value | A positive Cotton effect, indicative of the L-configuration at the α-carbon. cas.cz |
| ORD | Cotton Effect | Positive | Corresponds to the positive CD band, confirming the stereochemical assignment. |
| ORD | [α]D (Specific Rotation) | Varies with solvent/pH | The optical rotation at the sodium D-line (589 nm), sensitive to environment. |
Reactivity Profiles and Transformative Potential of L Alanine, N Ethylidene 9ci
Hydrolysis Reactions: Mechanism and Kinetic Studies
The stability of the Schiff base is influenced by its structure; for instance, the ethylidene group in L-Alanine, N-ethylidene- may confer a specific pH-dependent stability. The mechanism for the hydrolysis of hydrazones, which are structurally similar to imines, is generally accepted to occur in two primary steps: the nucleophilic attack by water to form the carbinolamine, followed by the breakdown of this intermediate. researchgate.net
| Factor | Influence on Hydrolysis Rate | Mechanism | Reference |
|---|---|---|---|
| pH | Increases under acidic conditions | Protonation of the imine nitrogen increases the electrophilicity of the imine carbon, facilitating nucleophilic attack by water. | wizeprep.com |
| General Acids | Catalyzes the reaction | General acids assist in protonating the imine nitrogen and protonating the leaving group in the carbinolamine breakdown step. | researchgate.netacs.org |
| General Bases | Catalyzes the reaction | General bases can assist in deprotonating the attacking water molecule, increasing its nucleophilicity, and can deprotonate the hydroxyl group of the carbinolamine intermediate to facilitate C-N bond cleavage. | researchgate.netacs.org |
| Temperature | Increases with temperature | Provides the necessary activation energy for the reaction to proceed, consistent with Arrhenius law. | nih.gov |
Role of General Acid-Base Catalysis
The hydrolysis of imines is a classic example of a reaction subject to general acid-base catalysis. acs.orgreddit.com This type of catalysis involves proton transfer from an acid other than the protonated solvent (general acid catalysis) or to a base other than the solvent anion (general base catalysis).
General Acid Catalysis: A general acid (HA) can facilitate the breakdown of the carbinolamine intermediate. By protonating the nitrogen atom as it begins to depart, the acid makes the amino group a better leaving group, thus accelerating the cleavage of the C-N bond. researchgate.net
General Base Catalysis: A general base (B:) can catalyze hydrolysis in two potential ways. First, it can increase the nucleophilicity of water by abstracting a proton as the water molecule attacks the imine carbon. Second, it can facilitate the decomposition of the carbinolamine intermediate by abstracting a proton from the hydroxyl group, which promotes the expulsion of the amine. researchgate.net
Mechanisms involving concerted proton transfers are believed to be crucial as they avoid the formation of highly unstable intermediates like nitrogen anions or O-protonated carbinolamines. researchgate.net The efficiency of different buffers in catalyzing such reactions underscores the importance of the catalyst's structure and its ability to participate in these proton transfer steps. acs.org
Nucleophilic Addition Reactions Across the Imine Bond
The carbon-nitrogen double bond in L-Alanine, N-ethylidene- is polarized, with the carbon atom being electrophilic and the nitrogen atom being nucleophilic and basic. wiley-vch.de This polarity allows for nucleophilic addition reactions, where a nucleophile attacks the electrophilic carbon atom, breaking the pi bond and forming a new single bond. youtube.com This reaction is a fundamental transformation for imines and is a key method for forming carbon-carbon or carbon-heteroatom bonds at the α-position of the amino acid. wiley-vch.de
The reactivity of the imine towards nucleophiles can be enhanced by the presence of an electron-withdrawing group on the nitrogen atom, which increases the electrophilicity of the imine carbon. wiley-vch.de While the N-ethylidene group is not strongly withdrawing, the inherent electrophilicity of the imine is sufficient for reactions with highly reactive nucleophiles such as organometallic reagents (e.g., organolithiums, Grignard reagents) or stabilized carbanions. wiley-vch.deyoutube.com The generic mechanism involves the attack of the nucleophile on the imine carbon, followed by protonation of the resulting nitrogen anion to yield the final amine product. youtube.com
Stereoselectivity in Nucleophilic Additions
A critical aspect of nucleophilic additions to L-Alanine, N-ethylidene- is the control of stereochemistry. The pre-existing stereocenter at the α-carbon of the L-alanine moiety can direct the approach of the incoming nucleophile, leading to the diastereoselective formation of one of two possible diastereomers. This substrate-controlled stereoselectivity is a powerful feature in asymmetric synthesis.
Furthermore, the stereochemical outcome is heavily influenced by several factors:
Imine Geometry: The imine can exist as E and Z isomers, and there is often a rapid equilibrium between them. The nucleophile can approach either the re or si face of each isomer. The final diastereomeric ratio of the product depends on the relative energies of the four possible transition states and the energy gap between the E and Z isomers. acs.org Often, the addition occurs preferentially on the more stable isomer, which is typically the E isomer for sterically demanding groups. acs.orgnih.gov
Lewis Acid Catalysis: Lewis acids can play a dual role. They activate the imine by coordinating to the nitrogen atom, increasing its electrophilicity. wiley-vch.de Crucially, they also organize the transition state, often through chelation involving the imine nitrogen and another Lewis basic site on the substrate or nucleophile. This organization can lock the conformation of the substrate and block one face from nucleophilic attack, thereby enhancing stereoselectivity. acs.orgnih.gov
Chiral Auxiliaries: While L-alanine itself acts as a chiral component, attaching a chiral auxiliary to the imine nitrogen (as seen in sulfinyl imines) is a common strategy to achieve high levels of stereocontrol. wiley-vch.deresearchgate.net The auxiliary directs the nucleophile to one face of the C=N bond with high preference.
| Controlling Factor | Description | Impact on Stereochemical Outcome | Reference |
|---|---|---|---|
| Substrate Chirality | The existing stereocenter in the L-alanine backbone influences the trajectory of the incoming nucleophile. | Induces diastereoselectivity by favoring attack from the less sterically hindered face. | wiley-vch.de |
| Imine Isomerism (E/Z) | The imine exists as E and Z isomers, which can interconvert. Addition to each isomer leads to different stereochemical outcomes. | The diastereomeric ratio is controlled by the relative stability of the isomers and the activation barriers for nucleophilic attack on each. | acs.orgnih.gov |
| Lewis Acids | Coordinate to the imine nitrogen, activating the substrate and creating a more rigid transition state. | Enhances stereoselectivity by directing the nucleophile to a specific face of the imine, often through chelation. | nih.govnsf.gov |
| Nucleophile Structure | The steric bulk and nature of the nucleophile affect the transition state geometry. | Can significantly influence the facial selectivity of the addition. | nsf.gov |
Cycloaddition Reactions and Their Synthetic Utility
L-Alanine, N-ethylidene- and related imines are valuable precursors for cycloaddition reactions, particularly 1,3-dipolar cycloadditions. researchgate.netmdpi.com The key step involves the in situ generation of an azomethine ylide. This is typically achieved by deprotonating the α-carbon of the imine ester with a base in the presence of a Lewis acid catalyst (e.g., a copper or silver complex). The resulting azomethine ylide is a 1,3-dipole that can react with a wide range of dipolarophiles (such as activated alkenes or alkynes) in a [3+2] cycloaddition. rsc.orgacs.org
This methodology provides a highly efficient and stereoselective route to synthesize complex, nitrogen-containing five-membered heterocyclic rings like pyrrolidines and their derivatives. researchgate.netrsc.org The synthetic utility is significant because these heterocyclic scaffolds are core structures in many biologically active natural products and pharmaceuticals. mdpi.com For example, the enantioselective dearomative [3+2] cycloaddition of azomethine ylides derived from alanine (B10760859) imino esters with substituted indoles has been used to construct complex pyrroloindoline products, establishing four contiguous stereocenters with high control. rsc.org The reaction's regio- and stereoselectivity can often be predicted and controlled, making it a powerful tool in modern organic synthesis. mdpi.com
Transamination Reactions and Their Biochemical Mimicry
Transamination is a cornerstone of amino acid metabolism, involving the transfer of an amino group from an amino acid to an α-keto acid. wikipedia.orgyoutube.com This reversible reaction is catalyzed by a class of pyridoxal-5'-phosphate (PLP)-dependent enzymes known as aminotransferases or transaminases. nih.govplos.org The process is fundamental for the synthesis of non-essential amino acids and for shuttling nitrogen between molecules for metabolic needs or excretion. wikipedia.orgwikipedia.org
The mechanism of transamination proceeds in two half-reactions via a "ping-pong" kinetic mechanism. nih.gov The crucial first step involves the reaction of the amino acid (e.g., L-alanine) with the aldehyde group of the enzyme-bound PLP cofactor. This condensation reaction forms a Schiff base, which is an imine intermediate. youtube.comresearchgate.net L-Alanine, N-ethylidene- serves as a stable, isolable chemical analog of this transient biochemical intermediate.
The formation of the PLP-alanine Schiff base is followed by a tautomerization to a quinonoid intermediate, and then hydrolysis releases the α-keto acid (pyruvate) and leaves the amino group on the cofactor, forming pyridoxamine-5'-phosphate (PMP). nih.govyoutube.com In the second half-reaction, the PMP reacts with a different α-keto acid (e.g., α-ketoglutarate) to form a new amino acid (glutamate) and regenerate the original PLP-enzyme complex. wikipedia.orgnih.gov
By studying the reactivity of a stable mimic like L-Alanine, N-ethylidene-, researchers can gain insight into the non-enzymatic steps of the transamination reaction. Its hydrolysis, susceptibility to nucleophilic attack, and other transformations mirror the chemical possibilities of the enzyme-bound Schiff base. This mimicry allows for the investigation of the fundamental chemical principles that enzymes harness to achieve their remarkable catalytic efficiency and specificity. nih.gov
| Feature | Enzymatic Transamination (in vivo) | Chemical Mimicry (with L-Alanine, N-ethylidene-) | Reference |
|---|---|---|---|
| Key Intermediate | Transient Schiff base between L-alanine and pyridoxal-5'-phosphate (PLP). | L-Alanine, N-ethylidene- is a stable, isolable analog of the Schiff base intermediate. | nih.govyoutube.com |
| Formation | Condensation of L-alanine and enzyme-bound PLP. | Synthesized chemically from L-alanine and acetaldehyde (B116499). | wizeprep.com |
| Key Transformation | Tautomerization to a quinonoid intermediate, followed by hydrolysis to pyruvate (B1213749) and PMP. | Undergoes reactions such as hydrolysis to L-alanine and acetaldehyde, mimicking the breakdown of the Schiff base. | wizeprep.comnih.gov |
| Catalysis | Highly efficient catalysis by aminotransferase enzyme active site. | Reactions are typically uncatalyzed or rely on general acid-base catalysis in solution. | researchgate.netnih.gov |
| Purpose of Study | Understanding amino acid metabolism and nitrogen balance in biological systems. | To model and understand the fundamental chemical reactivity of the key Schiff base intermediate in a simplified, non-enzymatic system. | nih.gov |
Chelation and Complexation Chemistry with Metal Ions
The Schiff base, L-Alanine, N-ethylidene-, derived from L-alanine and acetaldehyde, demonstrates significant chelating properties, readily forming stable complexes with a variety of transition metal ions. orientjchem.orgrasayanjournal.co.inlbp.world This ability stems from the presence of the imine nitrogen and the carboxylate oxygen, which act as donor atoms, coordinating with the metal center to form chelate rings. orientjchem.orgmdpi.comlibretexts.org The formation of these metal complexes often enhances certain properties of the organic ligand, a phenomenon attributed to chelation theory, which posits that the polarity of the metal ion is reduced upon coordination. rasayanjournal.co.inacademiapublishing.org
The interaction between L-alanine-derived Schiff bases and metal ions is a cornerstone of their application in various chemical and biological processes. These interactions can lead to the formation of well-defined, stable structures with distinct geometries. mdpi.comajol.info The stoichiometry of these complexes is typically 1:2 (metal:ligand), with the ligand coordinating through the imino nitrogen and the carboxylate oxygen. researchgate.net
Formation of Metal-Schiff Base Complexes
The synthesis of metal complexes with L-Alanine, N-ethylidene- and similar Schiff bases is generally achieved through the reaction of the pre-formed Schiff base with a metal salt in a suitable solvent. lbp.worldmdpi.com Alternatively, a template synthesis can be employed where the metal ion is present during the condensation reaction of the amino acid and the carbonyl compound, which can sometimes lead to the formation of the complex by stabilizing the Schiff base intermediate. scispace.com
A variety of metal ions have been shown to form complexes with L-alanine-derived Schiff bases, including but not limited to Co(II), Ni(II), Cu(II), and Zn(II). orientjchem.orgiosrjournals.org The geometry of these complexes can vary, with octahedral and tetrahedral arrangements being common. ajol.infoniscpr.res.in For instance, complexes of Mn(II), Fe(III), Co(II), Ni(II), and Zn(II) with a Schiff base derived from ninhydrin (B49086) and L-alanine have been synthesized and characterized, with most exhibiting an octahedral geometry. ajol.info
Table 1: Examples of Metal Complexes with L-Alanine Derived Schiff Bases
| Metal Ion | Co-ligand/Schiff Base System | Proposed Geometry | Reference |
| Co(II), Ni(II), Cu(II), Zn(II) | Schiff base from 4-dimethylaminobenzaldehyde and 2-aminophenol, with L-Alanine as co-ligand | Octahedral | rasayanjournal.co.in |
| Mn(II), Fe(III), Co(II), Ni(II), Zn(II) | Schiff base from ninhydrin and α,L-alanine | Octahedral | ajol.info |
| Co(II), Ni(II), Cu(II) | N-(2-hydroxyphenyl)ethylidene-amino acid Schiff bases | Four-coordinate | researchgate.net |
| Cu(II) | Schiff base from salicylaldehyde (B1680747) and L-alanine | Not specified | researchgate.net |
This table is for illustrative purposes and includes Schiff bases derived from L-alanine with various aldehydes.
Catalytic Activity of Metal-L-Alanine, N-ethylidene- Complexes in Model Systems
Metal complexes of Schiff bases, including those derived from L-alanine, are recognized for their catalytic activity in a range of organic transformations. researchgate.netscirp.org The chelation of the metal ion often enhances its catalytic potential. These complexes have been investigated as catalysts in reactions such as oxidation, hydrogenation, and various asymmetric syntheses. niscpr.res.inresearchgate.net
For example, Cu(II) salen complexes have been shown to be effective catalysts in the asymmetric alkylation of alanine enolates. nih.gov While not directly L-Alanine, N-ethylidene-, this demonstrates the catalytic potential of related Schiff base complexes in transformations involving alanine derivatives. The introduction of specific substituents on the Schiff base ligand can influence both the chemical yield and the enantiomeric excess of the product. nih.gov
The catalytic utility of these complexes extends to oxidation reactions. Iron(III) and Ru(II) complexes of Schiff bases have demonstrated catalytic activity in the oxidation of alcohols. researchgate.net Vanadium complexes with Schiff base ligands have also been shown to be highly effective and selective catalysts for the epoxidation of cyclooctene. researchgate.net The catalytic activity is often attributed to the ability of the metal center to exist in different oxidation states and to coordinate the substrates, thereby facilitating the reaction.
Double metal cyanide (DMC) complexes have also been studied for their catalytic role in the oligomerization of amino acids like alanine. nih.gov While this is a different type of catalytic system, it highlights the broader context of metal-catalyzed reactions involving alanine. In these systems, the catalytic efficiency is influenced by the nature of the metal ions in the complex. nih.gov
Redox Chemistry of N-Ethylidene Imine Linkages
The N-ethylidene imine linkage (C=N) is a key functional group in L-Alanine, N-ethylidene- and is redox-active. wikipedia.orgnih.gov The carbon-nitrogen double bond can undergo reduction to form the corresponding amine. wikipedia.org This reactivity is fundamental to many biological and synthetic processes.
The redox properties of the imine group can be influenced by its coordination to a metal center. In some metal complexes, the imine ligand can be involved in ligand-based redox events. rsc.org For instance, studies on nickel(II) complexes with azo-imine ligands have shown reversible ligand redox-induced hemilability of the imine moiety. rsc.org This indicates that the coordination environment can modulate the redox potential of the imine linkage.
The redox chemistry of imines is also central to their role in catalysis. For example, in hydroamination reactions catalyzed by transition metals, the activation of the C=N bond is a key step. acs.org The mechanism can involve the initial formation of a metal-nitrogen bond, followed by insertion of an alkene or alkyne. acs.org
Furthermore, the imine group can be reversibly protonated to form iminium salts, which are more susceptible to nucleophilic attack. wikipedia.org This acid-base chemistry is intertwined with the redox behavior of the imine linkage. The electrochemical behavior of Schiff base complexes has been studied using techniques like cyclic voltammetry, which can reveal the redox potentials associated with both the metal center and the ligand. iosrjournals.orgrsc.org
Computational Chemistry and Theoretical Modeling of L Alanine, N Ethylidene 9ci
Quantum Chemical Calculations of Electronic Structure
Quantum chemical calculations are fundamental to understanding the electronic nature of a molecule. These methods solve approximations of the Schrödinger equation to determine the distribution of electrons and their corresponding energy levels.
Frontier Molecular Orbital (FMO) theory is a key framework for predicting chemical reactivity. ajchem-a.com It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO is the innermost orbital without electrons and can act as an electron acceptor. nih.gov
The energy of the HOMO is related to the molecule's ionization potential, and the LUMO's energy is related to its electron affinity. The difference in energy between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical indicator of molecular stability and reactivity. nih.gov A large gap suggests high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. nih.gov Conversely, a small gap indicates a molecule is more prone to chemical reactions. nih.gov For L-Alanine, N-ethylidene-, the presence of the imine group (-C=N-) is expected to significantly influence the energies of these frontier orbitals compared to the parent amino acid.
Table 1: Illustrative Frontier Molecular Orbital Energy Data
| Parameter | Description | Expected Outcome for L-Alanine, N-ethylidene- |
|---|---|---|
| EHOMO | Energy of the Highest Occupied Molecular Orbital | Calculated Value (eV) |
| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | Calculated Value (eV) |
| ΔE (Gap) | Energy difference between LUMO and HOMO | Calculated Value (eV) |
This table illustrates the type of data generated from a HOMO-LUMO analysis. Specific values require dedicated computational studies.
Molecular Electrostatic Potential (MEP) maps are valuable visual tools that illustrate the charge distribution across a molecule. researchgate.net They are generated by calculating the electrostatic potential at various points on the electron density surface. These maps use a color spectrum to represent different potential values: red typically indicates regions of negative potential (electron-rich), which are susceptible to electrophilic attack, while blue indicates regions of positive potential (electron-poor), which are prone to nucleophilic attack. researchgate.net
For L-Alanine, N-ethylidene-, an MEP map would likely show a region of high electron density (red) around the nitrogen atom of the imine group and the oxygen atoms of the carboxyl group, identifying them as key sites for interaction with electrophiles. Conversely, the hydrogen atoms would exhibit a more positive potential (blue). Such maps are crucial for understanding non-covalent interactions, such as hydrogen bonding, and predicting sites of reaction. researchgate.net
Density Functional Theory (DFT) for Geometry Optimization and Spectroscopic Parameter Prediction
Density Functional Theory (DFT) is a widely used computational method that determines the electronic structure of a molecule based on its electron density rather than a complex wave function. researchgate.netscispace.com This approach offers a favorable balance between accuracy and computational cost, making it ideal for a range of applications.
One of the primary uses of DFT is geometry optimization , where the algorithm calculates the lowest energy arrangement of atoms in the molecule. scholarpublishing.orgnih.gov For L-Alanine, N-ethylidene-, this would involve determining the precise bond lengths, bond angles, and dihedral angles that result in the most stable three-dimensional structure. DFT can also be used to predict various spectroscopic parameters . For instance, by calculating the vibrational frequencies, one can generate a theoretical infrared (IR) spectrum. scholarpublishing.org Comparison of this predicted spectrum with experimental data can help confirm the structure of the synthesized molecule. scholarpublishing.org Similarly, DFT calculations can predict UV-visible electronic transitions, which correspond to electron excitations between molecular orbitals (e.g., HOMO to LUMO). scholarpublishing.org
Ab Initio and Semi-Empirical Methods for Conformational Energy Landscapes
L-Alanine, N-ethylidene- possesses several rotatable bonds, meaning it can exist in multiple spatial arrangements, or conformations. The collection of all possible conformations and their corresponding potential energies forms the conformational energy landscape . acs.org Mapping this landscape is crucial for understanding the molecule's flexibility and the relative populations of different conformers at thermal equilibrium. acs.orgnih.gov
Ab initio methods , such as Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory, provide highly accurate energy calculations directly from first principles without experimental data. acs.org However, they are computationally intensive. Semi-empirical methods , which use some experimental parameters to simplify calculations, are faster but generally less accurate. The choice of method depends on the desired balance of accuracy and computational resources. These calculations help identify the most stable conformers (global and local minima on the energy surface) and the energy barriers between them. nih.gov
Molecular Dynamics Simulations for Solvent Effects and Dynamic Behavior
While quantum chemical methods typically model molecules in a vacuum, their behavior in a solution can be significantly different. Molecular Dynamics (MD) simulations are a powerful tool for studying the dynamic behavior of molecules over time, including their interactions with solvent molecules. nih.govnih.gov
In an MD simulation, the atoms of the solute (L-Alanine, N-ethylidene-) and the surrounding solvent (e.g., water) are treated as classical particles. Their movements are calculated by solving Newton's equations of motion over a series of very short time steps. labxing.com This approach allows researchers to observe how the molecule moves, rotates, and changes conformation in a realistic environment. github.com MD simulations are particularly useful for exploring solvent effects on conformational stability, identifying key hydrogen bonding networks, and understanding how the molecule diffuses and interacts within a liquid medium. nih.gov
Transition State Modeling for Reaction Pathways and Activation Energies
Computational chemistry can also be used to model the entire course of a chemical reaction. This involves identifying the structure of the transition state —the highest energy point along the reaction pathway that connects reactants to products. The energy difference between the reactants and the transition state is the activation energy , which determines the rate of the reaction.
For a reaction involving L-Alanine, N-ethylidene-, such as its formation from L-alanine and acetaldehyde (B116499) or its subsequent hydrolysis, DFT or high-level ab initio methods can be used to locate the transition state structure. By calculating the energies of the reactants, transition state, and products, a complete energy profile for the reaction can be constructed. This modeling provides invaluable mechanistic insights, helping to understand how the reaction proceeds and what factors influence its speed.
Table 2: List of Compounds Mentioned
| Compound Name |
|---|
| L-Alanine, N-ethylidene- (9CI) |
| L-Alanine |
| Acetaldehyde |
Biochemical and Enzymatic Interaction Mechanisms of L Alanine, N Ethylidene 9ci Analogs
Role as Intermediate in Pyridoxal Phosphate (PLP)-Dependent Enzyme Mechanisms
Pyridoxal 5'-phosphate (PLP) is a versatile coenzyme involved in a vast array of enzymatic reactions, including transamination, decarboxylation, and racemization of amino acids. wikipedia.orgnih.govlibretexts.org The catalytic cycle of PLP-dependent enzymes universally begins with the formation of a Schiff base, known as an internal aldimine, between the aldehyde group of PLP and a lysine (B10760008) residue in the enzyme's active site. wikipedia.orglibretexts.org When an amino acid substrate enters the active site, it displaces the lysine to form a new Schiff base with PLP, termed the external aldimine. nih.govlibretexts.org L-Alanine, N-ethylidene- and its analogs are stable mimics of these crucial external aldimine intermediates.
Formation of External Aldimine/Ketimine Analogs
The formation of an external aldimine is a critical transimination step in PLP-dependent catalysis. libretexts.org L-Alanine, N-ethylidene- serves as a structural analog of the external aldimine formed between L-alanine and PLP. In this structure, the ethylidene group mimics the PLP cofactor bound to the amino acid. The formation of the external aldimine involves the nucleophilic attack of the amino acid's amino group on the internal aldimine's imine carbon. researchgate.net This process is facilitated by the enzyme's active site, which helps to deprotonate the incoming amino group. bmbreports.org The resulting intermediate can then tautomerize to a ketimine, a key step in transamination reactions. The stability of these Schiff base analogs allows researchers to study the structural and electronic properties of these transient intermediates.
Mimicry of Transamination, Decarboxylation, and Racemization Pathways
By acting as stable analogs of catalytic intermediates, N-ethylidene-L-alanine and similar compounds allow for the detailed investigation of various PLP-dependent reaction pathways.
Transamination: In transamination, the external aldimine undergoes a tautomeric shift to a ketimine intermediate. nih.gov This involves the removal of a proton from the α-carbon of the amino acid and its transfer to the coenzyme. nih.gov The ketimine is then hydrolyzed to release a keto acid and pyridoxamine-5'-phosphate (PMP). nih.gov The use of N-ethylidene-L-alanine analogs can help to probe the specific conformational changes and electronic rearrangements required for this transformation.
Decarboxylation: PLP-dependent decarboxylases catalyze the removal of the carboxyl group from an amino acid. libretexts.orgmdpi.com The external aldimine formed with the amino acid substrate positions the carboxyl group for cleavage. The pyridine (B92270) ring of PLP acts as an electron sink, stabilizing the resulting carbanionic intermediate. libretexts.orgbmbreports.org Studies with analogs of L-Alanine, N-ethylidene- can elucidate the stereoelectronic requirements for efficient decarboxylation. For instance, dialkylglycine decarboxylase catalyzes both decarboxylation and transamination, and models of external aldimine intermediates help explain how a single active site can perform both functions. nih.gov
Racemization: Alanine (B10760859) racemase, a PLP-dependent enzyme, interconverts L-alanine and D-alanine. rsc.org This process involves the removal and subsequent re-addition of the α-proton on the opposite face of the molecule. libretexts.org The external aldimine intermediate is crucial for labilizing the α-proton. libretexts.org The use of stable analogs allows for the study of the active site geometry and the role of specific amino acid residues in the proton transfer steps.
Non-Enzymatic Reactions with Biological Nucleophiles (e.g., thiols, amines)
Schiff bases, such as L-Alanine, N-ethylidene-, are electrophilic and can react non-enzymatically with various biological nucleophiles. These reactions are significant as they can lead to modifications of proteins and other macromolecules.
Reactions with Thiols: Thiol groups, present in cysteine residues and glutathione, are potent nucleophiles that can react with the imine carbon of Schiff bases. taylorandfrancis.com This can lead to the formation of stable adducts. For instance, the reaction of aldehydes with thiols can form cyclic hemiacetals. taylorandfrancis.com The reaction of quinones with thiols is kinetically favored over reactions with amines. acs.org
Reactions with Amines: The amino groups of lysine residues in proteins and other free amines can also react with Schiff bases in a transimination reaction. While these reactions are generally reversible, they can lead to the formation of cross-linked products. taylorandfrancis.com
The study of these non-enzymatic reactions is crucial for understanding the potential for off-target effects of drugs containing Schiff base moieties and for elucidating mechanisms of cellular damage by reactive carbonyl species.
| Nucleophile | Type of Reaction | Potential Product | Significance |
| Thiols (e.g., Cysteine, Glutathione) | Nucleophilic Addition | Thiazolidine derivatives, Thiol-adducts | Formation of stable, potentially irreversible modifications to proteins and small molecules. taylorandfrancis.comnih.gov |
| Amines (e.g., Lysine) | Transimination | New Schiff bases, Cross-linked products | Reversible modification of proteins, potential for protein aggregation. taylorandfrancis.com |
In Vitro Studies of Interactions with Model Biomacromolecules (e.g., peptides, nucleic acids)
The reactivity of L-Alanine, N-ethylidene- and its analogs extends to larger biomacromolecules, providing insights into potential mechanisms of toxicity and the design of new therapeutic agents.
Peptides and Proteins: The formation of Schiff bases between reactive carbonyls and amino groups on proteins can lead to post-translational modifications. researchgate.net These modifications can alter protein structure and function, potentially leading to protein aggregation, which is implicated in various diseases. nih.gov For example, the non-enzymatic glycation of proteins, which involves Schiff base formation, is a key factor in diabetic complications. nih.gov In vitro studies using peptide models can help to identify specific sites of modification and the structural consequences of these reactions.
Nucleic Acids: The amino groups on nucleic acid bases are also potential targets for reaction with Schiff base-containing compounds. taylorandfrancis.com Such modifications can lead to DNA damage and mutations. In vitro studies with isolated nucleic acids or oligonucleotides can be used to characterize the types of adducts formed and their impact on DNA structure and replication.
Investigation of its Potential as a Substrate or Inhibitor in Mechanistic Enzymology
The structural similarity of L-Alanine, N-ethylidene- analogs to enzymatic intermediates makes them valuable tools for probing enzyme mechanisms as either substrates or inhibitors.
As a Substrate: In some cases, an analog may be processed by an enzyme, leading to the formation of a product. Studying the kinetics and products of such reactions can provide detailed information about the catalytic mechanism.
As an Inhibitor: More commonly, these analogs act as enzyme inhibitors. They can bind to the active site, mimicking the natural substrate-PLP adduct, but are unable to complete the catalytic cycle. This can lead to competitive or non-competitive inhibition. For example, various substrate analogs are known to inhibit alanine racemase. nih.gov The non-protein amino acid β-N-methylamino-l-alanine (BMAA) has been shown to inhibit several enzymes, including human catalase. nih.gov The study of these inhibitory effects can aid in the design of new drugs targeting specific PLP-dependent enzymes. For instance, identifying novel inhibitors of alanine racemase is a strategy for developing new antibiotics against Mycobacterium tuberculosis. nih.gov
| Enzyme Target | Potential Role of Analog | Research Application |
| Alanine Racemase | Inhibitor | Development of novel antibiotics. nih.gov |
| Transaminases | Substrate/Inhibitor | Elucidation of reaction mechanisms, drug design. nih.govnih.gov |
| Decarboxylases | Inhibitor | Understanding catalytic mechanisms and designing specific inhibitors. nih.govmdpi.com |
| Other PLP-dependent enzymes | Inhibitor | Probing active site structure and function. |
Analytical Methodologies for Research and Discovery
Chromatographic Separation Techniques (e.g., HPLC, GC) for Purity and Reaction Monitoring
Chromatographic methods are central to the analysis of L-Alanine, N-ethylidene-, providing robust means for separation, purification, and quantification. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are particularly prominent.
High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC (RP-HPLC) is a primary technique for assessing the purity of Schiff bases like L-Alanine, N-ethylidene-. journalirjpac.comresearchgate.net The method separates compounds based on their hydrophobicity. For alanine (B10760859) derivatives, which are polar, mixed-mode chromatography combining reversed-phase and cation-exchange mechanisms can be employed for effective retention and separation without the need for ion-pairing reagents. helixchrom.com
Purity analysis is often conducted using a C18 column with a mobile phase typically consisting of a buffered aqueous solution and an organic modifier like methanol (B129727) or acetonitrile. researchgate.netjocpr.com Detection is commonly achieved using a UV detector, as the imine group (-C=N-) of the Schiff base provides a chromophore. jocpr.comscispace.com The formation of L-Alanine, N-ethylidene- can be monitored by observing the disappearance of the L-alanine reactant and the appearance of the product peak in the chromatogram. d-nb.info Chiral HPLC is specifically used to separate enantiomers and determine the enantiomeric excess of alanine-derived imines, employing chiral stationary phases (CSPs) like Chiracel OJ. wiley-vch.de
Table 1: Example HPLC Parameters for Analysis of Alanine Derivatives and Schiff Bases
| Parameter | Description | Reference |
|---|---|---|
| Column | Waters X-terra (C18, 15 cm x 4.6 mm) | jocpr.com |
| Chiracel OJ (for chiral separation) | wiley-vch.de | |
| Primesep 100 (mixed-mode for amino acids) | sielc.com | |
| Mobile Phase | Methanol/Water (50:50, v/v) | researchgate.net |
| Isopropanol/Hexanes (for chiral separation) | wiley-vch.de | |
| Acetonitrile/Water with Phosphoric Acid buffer | sielc.com | |
| Detector | UV/Photodiode Array (PDA) | jocpr.com |
| Wavelength | 220 nm or 280 nm | researchgate.netwiley-vch.de |
| Flow Rate | 0.3 - 1.0 mL/min | researchgate.netwiley-vch.de |
Gas Chromatography (GC): GC is a powerful technique for analyzing volatile compounds. While L-Alanine, N-ethylidene- itself may not be sufficiently volatile for direct GC analysis, its precursors, L-alanine and acetaldehyde (B116499), are frequently analyzed by GC. nih.govfrontiersin.org For the analysis of amino acids like L-alanine, derivatization is necessary to increase volatility and thermal stability. researchgate.net Common derivatization agents include silylating agents (e.g., BSTFA) or alkyl chloroformates, which convert the amino and carboxyl groups into less polar, more volatile esters and amides. researchgate.nethmdb.ca
GC coupled with Mass Spectrometry (GC-MS) is particularly valuable for both qualitative and quantitative analysis. nih.govresearchgate.net It allows for the separation of components in a mixture followed by their identification based on their mass spectra. nih.gov Enantioselective GC, using chiral stationary phases like Chirasil-L-Val, can be used to separate the D- and L-enantiomers of alanine after derivatization. researchgate.netnih.gov Reaction monitoring of the formation of L-Alanine, N-ethylidene- can be performed by quantifying the consumption of acetaldehyde using GC-FID or GC-MS. frontiersin.org
Table 2: GC Parameters for Analysis of Precursors and Related Amino Acids
| Parameter | L-Alanine Analysis (as TMS derivative) | Acetaldehyde Analysis | Reference |
|---|---|---|---|
| Column | 5%-phenyl-95%-dimethylpolysiloxane | DB-WAX (30 m x 0.53 mm) | frontiersin.orghmdb.ca |
| Derivatization | Silylation (e.g., with BSTFA) | PFBHA | nih.govhmdb.ca |
| Detector | Mass Spectrometry (MS) | Flame Ionization (FID) or MS | nih.govfrontiersin.orghmdb.ca |
| Injector Temp. | - | 250°C | frontiersin.org |
| Oven Program | Isothermal or Gradient | 50°C (5 min) -> 220°C | frontiersin.orghmdb.ca |
Electrophoretic Methods for Characterization in Complex Biological Matrices
Electrophoretic techniques, particularly Capillary Electrophoresis (CE), offer high-resolution separation for charged species and are well-suited for analyzing compounds within complex biological samples. Since L-Alanine, N-ethylidene- possesses a carboxyl group from the alanine moiety, it is charged at appropriate pH values, making it amenable to CE analysis. CE is a powerful tool for the chiral separation of amino acids and their derivatives. jiangnan.edu.cn Chiral selectors, such as cyclodextrins or chiral ionic liquids, can be added to the background electrolyte to enable the separation of enantiomers. jiangnan.edu.cn This is crucial for studying the stereospecificity of reactions involving L-Alanine, N-ethylidene-. The technique's high efficiency and minimal sample consumption make it ideal for analyzing limited-quantity biological samples.
Spectrophotometric Assays for Quantitative Determination in Research Systems
UV-Visible spectrophotometry provides a straightforward and rapid method for the quantitative determination of L-Alanine, N-ethylidene- in research settings. The formation of the imine (-C=N-) bond during the reaction of L-alanine and acetaldehyde introduces a new chromophore that absorbs light in the UV region, distinct from the individual reactants. This change in absorbance can be monitored over time to study the kinetics of the Schiff base formation. d-nb.info The assay for the reductive amination of pyruvate (B1213749) (a reverse reaction pathway) or oxidative deamination of alanine is often followed by measuring the change in absorption of NADH or NAD+ at 340 nm. d-nb.info
Table 3: Spectrophotometric Data for Related Analyses
| Analyte/System | Wavelength (λ) | Principle | Reference |
|---|---|---|---|
| NADH / NAD+ | 340 nm | Monitoring cofactor oxidation/reduction | d-nb.info |
| Benzocaine Schiff Base | 280 nm | Direct measurement of imine chromophore | researchgate.net |
| Dinitrophenyl-alanine derivative | 340 nm | Measurement after precolumn derivatization | nih.gov |
Development of Sensors and Probes for Mechanistic Biological Studies
The development of specialized sensors and probes represents a sophisticated approach to studying the roles of compounds like L-Alanine, N-ethylidene- in biological systems. jiangnan.edu.cn Fluorescent probes, for instance, can be designed to react specifically with Schiff bases or their precursors, leading to a detectable change in fluorescence. A novel fluorescence-based assay has been developed using 4-dimethylamino-1-naphthaldehyde (B158121) as a substrate surrogate to assess transaminase activity, where the formation of the resulting amine product generates a strong fluorescent signal. uniovi.es Such probes allow for real-time monitoring of enzymatic reactions and can be used to screen for enzyme activity or to study reaction mechanisms in situ. uniovi.es While specific sensors for L-Alanine, N-ethylidene- are not widely documented, the principles used for other aldehydes, amines, and Schiff bases can be adapted for its detection, paving the way for new tools in mechanistic biological research. jiangnan.edu.cnuniovi.es
Future Research Directions and Unexplored Avenues for L Alanine, N Ethylidene 9ci
The Schiff base derived from L-alanine and acetaldehyde (B116499), known as L-Alanine, N-ethylidene- (9CI), represents a chiral molecule with significant, yet largely untapped, potential in various scientific domains. Its structure combines the readily available chiral backbone of a natural amino acid with a reactive imine functional group. While research into specific applications of this compound is nascent, the broader fields of amino acid chemistry and chiral synthesis provide a clear roadmap for future investigations. This article explores promising future research directions, focusing on the synthesis of novel derivatives, applications in catalysis, elucidation of biochemical roles, and the use of advanced computational and systems-level approaches to unlock its full potential.
Q & A
Q. What methodologies are recommended for synthesizing and characterizing L-Alanine, N-ethylidene- (9CI) to ensure structural accuracy?
Answer: Synthesis involves condensation of L-alanine with ethylidene precursors under controlled pH (e.g., pH 6–7) and temperature (e.g., 60–80°C). Key characterization steps:
- FTIR Spectroscopy : Identifies functional groups (e.g., C=O stretch at ~1700 cm⁻¹ and N–H bending at ~1550 cm⁻¹), validated against computational vibrational spectra .
- NMR Analysis : ¹H NMR (δ 1.2–1.5 ppm for ethylidene protons; δ 3.2–3.5 ppm for α-CH groups) confirms stereochemistry .
- XRD : Determines crystallinity and lattice parameters. Use a Bruker D8 Advance diffractometer with Cu-Kα radiation (λ = 1.5406 Å) and compare with ICDD databases .
- HPLC Purity Assessment : Utilize a C18 column with a mobile phase of 0.1% TFA in acetonitrile/water (70:30 v/v) at 1.0 mL/min .
Q. What safety protocols are critical when handling L-Alanine derivatives in laboratory settings?
Answer:
- Personal Protective Equipment (PPE) : Lab coat, nitrile gloves, and safety goggles.
- Ventilation : Use fume hoods during synthesis to avoid inhalation risks .
- Spill Management : Neutralize spills with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste .
- Emergency Procedures : For skin contact, rinse immediately with water for 15 minutes; for eye exposure, use saline solution .
Advanced Research Questions
Q. How can density functional theory (DFT) predict the coordination behavior of L-Alanine, N-ethylidene- (9CI) in metal-organic complexes?
Answer:
- Modeling Parameters : Use B3LYP/6-31G* basis sets to simulate Zn–O coordination bonds (bond length ~2.0 Å) and electron density distribution. Solvent effects (e.g., water) are incorporated via the Polarizable Continuum Model (PCM) .
- Outcome Validation : Compare calculated IR spectra with experimental FTIR data to confirm dual Zn–O bonding, which enhances semiconductor carrier concentration by electron-donating effects .
Q. What experimental approaches resolve contradictions in reported IR spectra of L-Alanine derivatives?
Answer:
- Polymorph Control : Crystallize samples under identical conditions (e.g., slow evaporation in ethanol at 25°C) to eliminate hydration-state variations .
- Peak Deconvolution : Apply Gaussian-Lorentzian fitting to overlapping IR bands (e.g., 1500–1600 cm⁻¹ region) and cross-validate with XRD-derived crystal structures .
- Computational Cross-Check : Generate theoretical spectra via DFT (e.g., using Gaussian 16) to assign disputed vibrational modes .
Q. How does L-Alanine, N-ethylidene- (9CI) enhance the optoelectronic properties of ZnO/CuI heterojunctions?
Answer:
- Synthesis Protocol : Hydrothermal growth of ZnO nanorods at 90°C for 12 hours, followed by L-Alanine, N-ethylidene- (9CI) capping in ethanol .
- Performance Metrics : Electrochemical impedance spectroscopy (EIS) reveals a two-order magnitude increase in carrier density (from 10¹⁶ to 10¹⁸ cm⁻³). Photovoltaic efficiency improves from 1.2% to 2.7% due to reduced electron-hole recombination .
Q. What in vitro models elucidate the transport kinetics of L-Alanine, N-ethylidene- (9CI) across biological membranes?
Answer:
- Ussing Chamber Assay : Mount porcine jejunal mucosa in Krebs buffer (pH 7.4) and measure short-circuit current (Isc) under 20 mM L-Alanine derivative stimulation. Compare with D-glucose (30 mM) to distinguish Na⁺-dependent co-transport from passive diffusion .
- Data Interpretation : Normalize ΔIsc to tissue surface area (µA/cm²) and validate with competitive inhibitors (e.g., phlorizin for SGLT1 transporters) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
